

Homologs and Analogs of Compound M084: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	M084	
Cat. No.:	B1675827	Get Quote

A Note to the Reader: A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "M084." It is possible that this is an internal, preclinical designation, a novel compound not yet disclosed in the public domain, or a typographical error.

To provide a valuable and contextually relevant technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the principles of chemical homologs and analogs using a well-characterized compound, PRE-084, as a central example. PRE-084 is a selective agonist for the Sigma-1 Receptor (S1R), a target of significant interest in the development of therapeutics for neurological and psychiatric disorders. This guide will explore the structure, function, and experimental characterization of PRE-084 and related compounds, adhering to the requested in-depth technical format.

Introduction to Homologs and Analogs in Drug Discovery

In medicinal chemistry, the exploration of a lead compound's chemical space through the synthesis of homologs and analogs is a cornerstone of the drug discovery process.

• Homologs are compounds belonging to a homologous series, where each successive member differs by a repeating structural unit, typically a methylene group (-CH₂-). This systematic structural modification allows for the fine-tuning of physicochemical properties



such as lipophilicity, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

 Analogs (or analogues) are compounds that are structurally similar to a parent compound but differ in one or more atoms or functional groups. The goal of analog design is often to improve potency, selectivity, metabolic stability, or to reduce off-target effects. This can involve isosteric replacements, functional group modifications, or changes to the core scaffold.

The study of homologs and analogs, collectively known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing a lead compound into a viable drug candidate.

PRE-084: A Case Study for a Sigma-1 Receptor Agonist

PRE-084, with the chemical name 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate, is a potent and selective agonist for the Sigma-1 Receptor (S1R). It was developed from the non-specific S1R ligand phencyclidine (PCP) through a series of structural modifications. PRE-084 lacks significant affinity for PCP receptors and a wide range of other neurotransmitter receptors, making it a valuable tool for studying S1R function.

The chemical structure of PRE-084 contains three key pharmacophoric elements essential for S1R binding: a hydrophobic cluster (the phenylcyclohexane moiety), a basic amine group (within the morpholine ring), and an intermediate chain connecting them.

Biological Activity: As an S1R agonist, PRE-084 has demonstrated a range of therapeutic effects in preclinical models, including:

- Neuroprotection: It protects neurons from various insults, such as β-amyloid toxicity, and has shown potential in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
- Nootropic Effects: PRE-084 has been shown to attenuate learning and memory deficits in various animal models.



- Antidepressant and Anxiolytic Activity: It exhibits antidepressant-like effects in preclinical studies.
- Antitussive Effects: PRE-084 has also been reported to have cough-suppressant properties.

Analogs and Related Compounds of PRE-084

The development of PRE-084 itself involved the synthesis of a series of PCP analogs to enhance S1R selectivity. Further research has identified other compounds that, while not direct homologs, are structurally or functionally analogous to PRE-084 in their interaction with the S1R. These compounds are often used in comparative studies to elucidate the specific roles of S1R.



Compound Name	Chemical Structure	Target(s)	Reported Binding Affinity (K ₁ or IC ₅₀)	Key Characteristic s
PRE-084	2-(4- morpholino)ethyl 1- phenylcyclohexa ne-1-carboxylate	Selective S1R Agonist	IC ₅₀ = 44 nM, K _i = 2.2 nM	Neuroprotective, nootropic, antidepressant effects.
(+)-Pentazocine	(2R,6R,11R)-6,1 1-Dimethyl-3-(3- methyl-2-buten- 1-yl)-1,2,3,4,5,6- hexahydro-2,6- methano-3- benzazocin-8-ol	High-affinity S1R Agonist	K _i = 1.62 nM, IC ₅₀ = 2.34 nM	A classical S1R agonist often used as a reference compound in binding assays.
SA4503 (Cutamesine)	1-(3,4- Dimethoxyphene thyl)-4-(3- phenylpropyl)pip erazine	High-affinity S1R Agonist	K _i = 4.6 nM, IC ₅₀ = 6.67 nM	Shows neuroprotective and antidepressant- like effects.
Haloperidol	4-[4-(4- Chlorophenyl)-4- hydroxypiperidin- 1-yl]-1-(4- fluorophenyl)buta n-1-one	S1R Antagonist (also a Dopamine D ₂ antagonist)	K _i = 2.6 nM	A typical antipsychotic that also acts as a high-affinity S1R antagonist.
NE-100	N,N-Dipropyl-2- [4-methoxy-3-(2- phenylethoxy)ph enyl]ethylamine	Selective S1R Antagonist	K _i value not consistently reported in provided abstracts	A selective S1R antagonist used to experimentally block the effects of S1R agonists.

Note: Binding affinity values can vary between studies due to different experimental conditions.



Signaling Pathways and Mechanism of Action

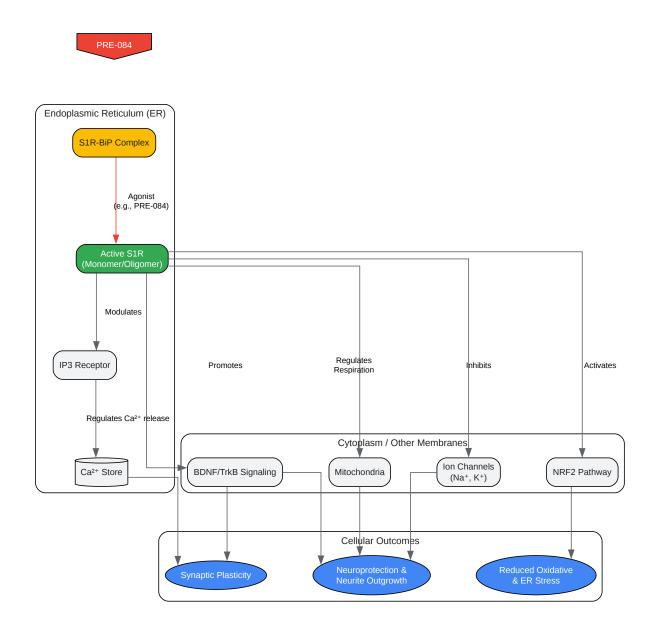
The Sigma-1 Receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It is not a classical G protein-coupled receptor or ion channel. Instead, it modulates the function of various "client" proteins, including ion channels and other receptors.

Under basal conditions, S1R is associated with the ER chaperone BiP (also known as GRP78). Upon stimulation by an agonist like PRE-084, S1R dissociates from BiP and can then translocate and interact with its client proteins. This modulation can lead to a variety of cellular effects, including:

- Regulation of Calcium Signaling: S1R modulates intracellular calcium (Ca²⁺) homeostasis by interacting with inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the ER.
- Modulation of Ion Channels: S1R activation can alter neuronal excitability by interacting with and inhibiting voltage-gated ion channels, such as Na⁺ and K⁺ channels.
- Neurotrophic Factor Signaling: S1R agonists can promote neuronal survival and plasticity by upregulating the expression and signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and activating their corresponding receptors, such as TrkB.
- Reduction of Oxidative and ER Stress: Activation of S1R can lead to the upregulation of antioxidant pathways, such as the NRF2 signaling cascade, and help mitigate ER stress.

Below is a simplified diagram of the S1R signaling pathway activated by an agonist like PRE-084.





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Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway.



Experimental Protocols

The characterization of S1R ligands like PRE-084 and its analogs involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

This assay is used to determine the binding affinity (K_i) of a test compound for the S1R by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Membrane Preparation: Guinea pig liver membranes or membranes from cells overexpressing S1R.
- Radioligand: [3H]-(+)-pentazocine is a commonly used selective S1R radioligand.
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
- Test Compound: PRE-084 or its analogs, dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of an unlabeled S1R ligand (e.g., 10 μM haloperidol or (+)-pentazocine).
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Preparation: Prepare serial dilutions of the test compound.
- Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100 μg protein/well), the radioligand (e.g., 3 nM [³H]-(+)-pentazocine), and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).
- Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.



- Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

This assay assesses the ability of a compound to protect cells from a toxic insult.

Materials:

- Cell Line: Cultured cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
- Toxic Insult: A neurotoxic agent, such as β -amyloid peptide ($A\beta_{25-35}$) or glutamate.
- Test Compound: PRE-084 or its analogs.
- Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo).

Procedure:

- Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
- Toxic Insult: Add the neurotoxic agent to the wells (except for the vehicle control wells).
- Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).



- Viability Measurement: Add the viability reagent according to the manufacturer's instructions.
 This typically involves a short incubation period followed by measuring absorbance or luminescence on a plate reader.
- Data Analysis: Normalize the results to the vehicle-treated control cells (100% viability) and the toxin-treated cells (0% protection). Plot the percentage of neuroprotection against the log concentration of the test compound.

Below is a diagram illustrating a general workflow for compound characterization.



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Caption: General workflow for preclinical characterization.

Conclusion

While the specific compound M084 remains unidentified in public databases, the principles of exploring its chemical space through the design and synthesis of homologs and analogs are fundamental to drug discovery. The case of the sigma-1 receptor agonist PRE-084 illustrates this process effectively. By systematically modifying a parent scaffold (phencyclidine), a highly selective and potent tool compound was developed. Subsequent studies of PRE-084 and functionally related analogs like (+)-pentazocine and SA4503 have been instrumental in elucidating the complex biology of the Sigma-1 Receptor and highlighting its potential as a therapeutic target for a host of debilitating diseases. The experimental protocols and workflows detailed in this guide represent standard methodologies employed in the rigorous preclinical evaluation of such compounds, providing a roadmap for researchers in the field.

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